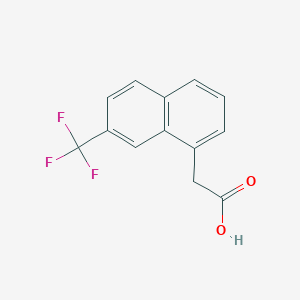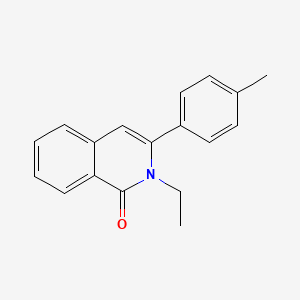
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 4-position and a tert-butyldimethylsilyloxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds via the formation of a silyl ether, which is then subjected to nitration to introduce the nitro group at the 4-position of the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-((tert-Butyldimethylsilyl)oxy)-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyl ether group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is unique due to the presence of both a nitro group and a silyl ether group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H18N2O3Si |
|---|---|
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-12-7-6-9(10)13(14)15/h6-8H,1-5H3 |
Clave InChI |
HSKLCEBUXTYNEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CN=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)furo[2,3-B]quinoxaline](/img/structure/B11858275.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)



![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)
![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)





![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)
